
3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol” is a chemical compound with the molecular formula C8H16O3 . It is related to “3,3-dimethoxy-2,2-dimethylcyclobutan-1-one”, which has a similar structure but contains a ketone functional group .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol” is characterized by a cyclobutane core, which is a ring of four carbon atoms. Two of these carbon atoms are substituted with methyl groups (CH3), and the other two are substituted with methoxy groups (OCH3). One of the carbon atoms also has a hydroxyl group (OH) attached .Wissenschaftliche Forschungsanwendungen
Photochemical Reactions and DNA Damage
Research has demonstrated the role of certain cyclobutane compounds in photochemical reactions, particularly in the context of DNA damage. A study by Schreier et al. (2007) used femtosecond time-resolved infrared spectroscopy to explore thymine dimerization in DNA, highlighting the formation of cyclobutane dimers as a rapid photoreaction. This research underscores the significance of cyclobutane structures in understanding mutagenic photolesions and their formation dynamics (Schreier et al., 2007).
Redox Systems and Synthetic Applications
The study of redox systems has been enriched by the synthesis of cyclobutane derivatives, including those substituted with π-systems. Freund and Hünig (1987) explored the synthesis and properties of 1,3-dimethylidencyclobutanes, contributing to the understanding of multistep redox systems and their potential applications in materials science and organic synthesis (Freund & Hünig, 1987).
Synthesis and Structural Analysis
Butler et al. (2000) investigated the synthesis and ring-opening of a fused bicyclopentanone acetal, providing insights into the reactivity of dimethoxycarbene with cyclobutene diesters. This research offers valuable knowledge for the synthesis and manipulation of cyclobutane-based compounds in organic chemistry (Butler et al., 2000).
Crystal and Molecular Structure Studies
Shabir et al. (2020) conducted a study on the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, using X-ray analysis and natural bond orbital population analysis. This research is crucial for understanding the structural nuances of cyclobutane derivatives and their implications in materials science and molecular engineering (Shabir et al., 2020).
Catalysis and Reaction Mechanisms
Ruzicka et al. (1990) explored the catalyzed oxygenation of cyclopropanes, revealing mechanisms that involve radical and carbocationic intermediates. This study provides a deeper understanding of the catalytic processes involving cyclobutane derivatives, with implications for synthetic strategies and catalysis research (Ruzicka et al., 1990).
Eigenschaften
IUPAC Name |
3,3-dimethoxy-2,2-dimethylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)6(9)5-8(7,10-3)11-4/h6,9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBUJMVLKZVDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(OC)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2779493.png)
![(5-Fluoro-4-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2779494.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)
![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2779497.png)
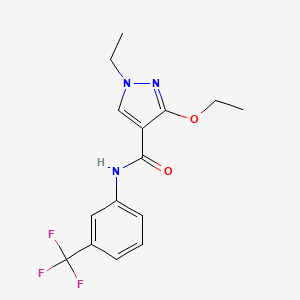
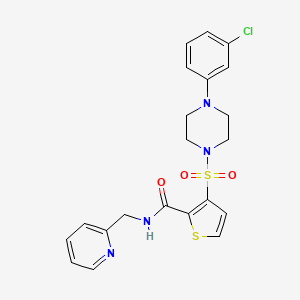

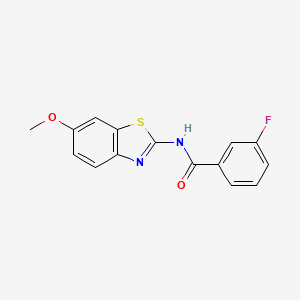
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)
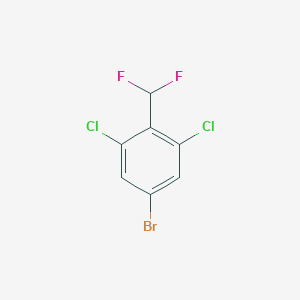

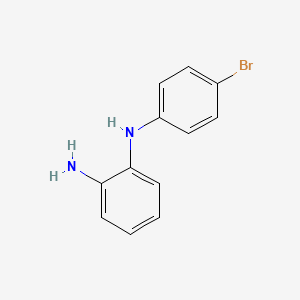

![(4-Morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2779516.png)